Enhanced LOXL3 Inhibition of 5-Aminopentan-2-ol Relative to LOXL2 and LOX Isoforms
5-Aminopentan-2-ol exhibits a markedly lower IC50 for LOXL3 inhibition compared to its activity against LOXL2 and LOX isoforms. This differential isoform selectivity is a critical differentiator for applications targeting lysyl oxidase-mediated extracellular matrix remodeling [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | LOXL3: IC50 = 2,100 nM (2.1 µM) |
| Comparator Or Baseline | LOXL2: IC50 = 18,000 nM (18 µM); LOX: IC50 = 33,000 nM (33 µM) (same study, same compound) |
| Quantified Difference | 8.6-fold more potent against LOXL3 vs. LOXL2; 15.7-fold more potent against LOXL3 vs. LOX |
| Conditions | Recombinant human enzymes expressed in CHO/HEK293 cells; diaminopentane substrate; 30 min preincubation |
Why This Matters
This isoform selectivity profile distinguishes 5-aminopentan-2-ol from non-selective lysyl oxidase inhibitors and guides its use in fibrosis or cancer models where LOXL3 plays a predominant role.
- [1] BindingDB. (n.d.). BDBM50366038 (CHEMBL1356238): Inhibition of LOXL2 and LOX; and BDBM50463620 (CHEMBL4240937): Inhibition of LOXL3. BindingDB Database. View Source
